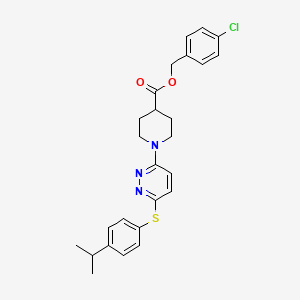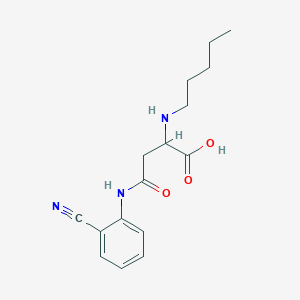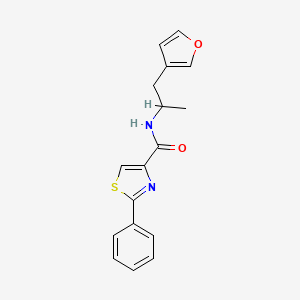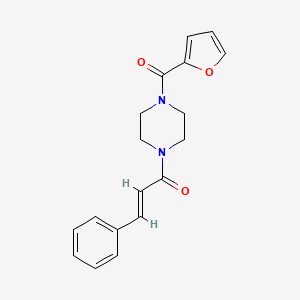![molecular formula C24H27N9O B2421393 3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021061-37-9](/img/structure/B2421393.png)
3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine ring . These functional groups suggest that the compound could potentially exhibit a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The pyrimidine and pyrazolo[3,4-d]pyrimidine rings are aromatic and planar, while the piperazine ring is a saturated, non-aromatic ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the pyrimidine and pyrazolo[3,4-d]pyrimidine rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar pyrimidine and pyrazolo[3,4-d]pyrimidine rings could influence its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research into pyrimidinyl pyrazole derivatives, closely related to the compound , has shown significant antitumor activities. Novel compounds synthesized in this class have demonstrated cytotoxic activity against various tumor cell lines both in vitro and in vivo. Specifically, compounds with certain substituents like the 3-chloropyridin-2-yl group and the 3-fluoro-5-substituted phenylpiperazinyl group have exhibited potent cytotoxicity, with some derivatives showing promising antitumor activity against human carcinoma without causing undesirable effects in mice (Naito et al., 2005).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines, structurally related to the compound of interest, have been synthesized and evaluated for their antiviral activity, particularly against enteroviruses. Some derivatives in this class have shown high efficacy in inhibiting enterovirus replication at nanomolar concentrations. The antienteroviral activity of these compounds was found to be influenced by the presence of a phenyl group and a hydrophobic diarylmethyl group at the piperazine moiety, with certain thiophene-substituted derivatives exhibiting high activity against specific enterovirus strains (Chern et al., 2004).
Anti-inflammatory and Analgesic Properties
Some novel quinazolinone derivatives, incorporating a piperazine linker similar to the core structure of the compound , have shown promising anti-inflammatory and analgesic properties. These compounds have been synthesized and evaluated for their biological activities, with certain derivatives displaying significant activity in experimental models. This suggests the potential therapeutic application of these compounds in treating conditions associated with inflammation and pain (Mohamed et al., 2009).
Antimicrobial Activity
Research into heterocyclic compounds containing a sulfonamido moiety, similar to the structural features of the compound of interest, has aimed at developing new antibacterial agents. Synthesized compounds have been subjected to antimicrobial testing, with several showing high activities against various bacterial strains. This highlights the potential of these compounds in addressing the need for new antimicrobial agents to combat resistant bacterial infections (Azab et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds, such as imatinib , have been found to specifically bind to an inactive Abelson tyrosine kinase domain
Mode of Action
It can be inferred from related compounds that it might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to changes in the target’s activity, potentially inhibiting its function .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity and cause loss of cell viability
Propriétés
IUPAC Name |
3-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O/c34-21(8-7-19-5-2-1-3-6-19)25-11-12-33-23-20(17-30-33)22(28-18-29-23)31-13-15-32(16-14-31)24-26-9-4-10-27-24/h1-6,9-10,17-18H,7-8,11-16H2,(H,25,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWVFXUEQSOGJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4)C5=NC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2421315.png)
![NCGC00385302-01_C42H68O14_(3beta,5xi,9xi)-3-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid](/img/structure/B2421317.png)





![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)
![1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2421332.png)